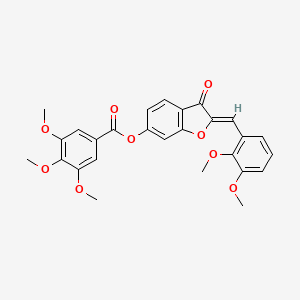
(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a useful research compound. Its molecular formula is C27H24O9 and its molecular weight is 492.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound belonging to the class of benzofurans. Its unique structural features suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a benzofuran core and multiple methoxy substituents that enhance its solubility and reactivity. The IUPAC name reflects its intricate structure:
| Property | Value |
|---|---|
| Molecular Formula | C23H25O7 |
| Molecular Weight | 425.45 g/mol |
| IUPAC Name | This compound |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple methoxy groups is believed to contribute to free radical scavenging abilities. A study demonstrated that related benzofuran derivatives showed IC50 values in the micromolar range for DPPH radical scavenging assays.
Anticancer Properties
Several studies have explored the anticancer potential of benzofuran derivatives. For instance, a derivative with a similar backbone was found to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest . The proposed mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Specifically, it may interact with enzymes involved in inflammatory processes or metabolic pathways. For example, related compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Interactions : The compound may engage in π-π stacking interactions with aromatic residues in protein targets due to its aromatic structure.
- Hydrogen Bonding : Functional groups such as methoxy and carbonyl can form hydrogen bonds with amino acid side chains in enzymes or receptors.
- Modulation of Signaling Pathways : By inhibiting specific kinases or phosphatases involved in cellular signaling, the compound could alter cell survival and proliferation dynamics.
Study on Anticancer Activity
A notable study investigated the anticancer effects of benzofuran derivatives on breast cancer cells. The results indicated that a structurally similar compound reduced cell viability by inducing apoptosis through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2 .
Enzyme Inhibition Analysis
In another study focusing on enzyme inhibition, a related benzofuran derivative exhibited potent inhibition against COX enzymes with IC50 values significantly lower than traditional NSAIDs. This suggests that modifications in the benzofuran structure can enhance inhibitory potency against inflammatory mediators.
Eigenschaften
IUPAC Name |
[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O9/c1-30-19-8-6-7-15(25(19)33-4)11-21-24(28)18-10-9-17(14-20(18)36-21)35-27(29)16-12-22(31-2)26(34-5)23(13-16)32-3/h6-14H,1-5H3/b21-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJRJXDYWNWCBF-NHDPSOOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














